3-Methoxy-4-nitrobenzene-1-sulfonyl chloride

Descripción

Structural Identification and Nomenclature

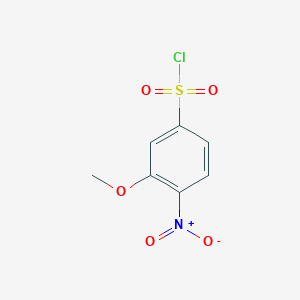

The structural identity of this compound is definitively established through its Chemical Abstracts Service registry number 1261646-30-3, which corresponds to a molecular formula of C₇H₆ClNO₅S and a molecular weight of 251.64 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the sulfonyl chloride group at position 1, the methoxy group at position 3, and the nitro group at position 4 of the benzene ring. Alternative nomenclature systems have designated this compound as 3-methoxy-4-nitrobenzenesulfonyl chloride or benzenesulfonyl chloride, 3-methoxy-4-nitro-, with the latter emphasizing the benzene ring as the parent structure.

The compound's three-dimensional structure features a tetrahedral sulfur center characteristic of sulfonyl chlorides, with the sulfur atom bonded to two oxygen atoms, the aromatic carbon, and the chlorine atom. Computational predictions indicate a density of 1.6 ± 0.1 g/cm³, a boiling point of 404.8 ± 35.0°C at 760 mmHg, and a flash point of 198.6 ± 25.9°C. The molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation COC1=C(C=CC(=C1)S(=O)(=O)Cl)N+[O-], which clearly delineates the positions of all functional groups. Physical property data suggests moderate polarity with a predicted logarithm of the partition coefficient value of 2.41, indicating balanced hydrophilic and lipophilic characteristics.

Storage recommendations specify maintenance under inert atmosphere conditions at temperatures between 2-8°C, reflecting the compound's sensitivity to hydrolysis and thermal decomposition. The International Chemical Identifier string InChI=1S/C7H6ClNO5S/c1-14-7-4-5(15(8,12)13)2-3-6(7)9(10)11/h2-4H,1H3 provides a standardized representation that facilitates database searches and computational modeling. These structural parameters collectively define a compound with significant synthetic utility while requiring careful handling protocols to maintain chemical integrity.

Historical Context in Sulfonyl Chloride Chemistry

The development of sulfonyl chloride chemistry traces its origins to the nineteenth century, with sulfuryl chloride first prepared by Henri Victor Regnault in 1838, establishing the foundation for subsequent sulfonyl chloride synthesis methodologies. The classical approach to aromatic sulfonyl chloride preparation involved chlorosulfonylation of benzene using chlorosulfonic acid, a process that requires two equivalents of chlorosulfonic acid to convert benzene first to benzenesulfonic acid and subsequently to benzenesulfonyl chloride. This foundational chemistry provided the basis for understanding how aromatic sulfonyl chlorides could be systematically prepared and functionalized.

Industrial production methods for arylsulfonyl chlorides evolved through a two-step, one-pot reaction employing arenes and chlorosulfuric acid, with benzenesulfonyl chloride emerging as the most important sulfonyl halide in this series. The intermediate benzenesulfonic acid formation followed by chlorination with thionyl chloride represented a significant advancement in synthetic methodology. Alternative routes included the treatment of sodium benzenesulfonate with phosphorus pentachloride and the reaction of benzenediazonium chloride with sulfur dioxide and copper(I) chloride. These historical developments established the synthetic framework within which specialized compounds like this compound could be rationally designed and prepared.

The Meerwein reaction, first reported in 1957 as a modification of the Sandmeyer reaction, introduced the direct chlorosulfonylation of diazonium salts derived from anilines. This classical reaction provided perfect regiocontrol for sulfonyl chloride installation, representing a significant advancement over electrophilic aromatic substitution methods that often resulted in mixtures of regioisomers. Contemporary research has expanded these classical methods through palladium-catalyzed chlorosulfonylation reactions and flow chemistry approaches, demonstrating the continued evolution of sulfonyl chloride synthesis. The historical progression from simple chlorosulfonylation to sophisticated catalytic methods illustrates the increasing demand for precisely substituted aromatic sulfonyl chlorides in modern synthetic applications.

Positional Isomerism in Nitro-Methoxybenzenesulfonyl Derivatives

The comparative analysis of positional isomers within the nitro-methoxybenzenesulfonyl chloride family reveals significant differences in both physical properties and reactivity patterns. The 4-methoxy-3-nitrobenzenesulfonyl chloride isomer, bearing Chemical Abstracts Service number 22117-79-9, exhibits a melting point of 114°C and a predicted boiling point of 408.2 ± 30.0°C, demonstrating notably different thermal properties compared to the 3-methoxy-4-nitro isomer. These thermal differences reflect the distinct electronic environments created by alternative substitution patterns, with the positioning of electron-donating and electron-withdrawing groups significantly influencing intermolecular interactions and crystal packing arrangements.

Electronic effects dominating isomeric behavior become particularly evident when examining related compounds such as 4-methyl-3-nitrobenzene-1-sulfonyl chloride, which possesses a melting point range of 30-34°C and demonstrates enhanced solubility in toluene compared to methoxy-substituted analogs. The replacement of methoxy with methyl groups eliminates hydrogen bonding capabilities while maintaining steric bulk, resulting in altered physical properties and potentially different reactivity profiles toward nucleophilic substitution. Research investigations have demonstrated that ortho-nitro effects can significantly influence diastereoselectivity in sulfa-Staudinger reactions, with 2-nitrophenyl imines showing higher cis-selectivity compared to 3- and 4-nitrophenyl analogs due to strong electron-withdrawing inductive effects.

The structural comparison reveals how substituent positioning affects both molecular geometry and electronic distribution across the aromatic system. Studies of nitro-substituted aromatic compounds have shown that the conjugation effect of nitro groups plays a minimal role in controlling selectivity when compared to inductive effects, particularly in ortho-substituted systems where distance relationships become critical. Contemporary synthetic applications have exploited these isomeric differences to achieve selective transformations, with specific isomers chosen based on their unique reactivity profiles toward particular nucleophiles or catalytic systems. The systematic study of positional isomerism in nitro-methoxybenzenesulfonyl derivatives therefore provides essential guidance for synthetic chemists seeking to optimize reaction outcomes through careful substrate selection.

| Compound | CAS Number | Molecular Weight | Melting Point | Boiling Point | Density |

|---|---|---|---|---|---|

| This compound | 1261646-30-3 | 251.64 | Not reported | 404.8 ± 35.0°C | 1.6 ± 0.1 g/cm³ |

| 4-Methoxy-3-nitrobenzene-1-sulfonyl chloride | 22117-79-9 | 251.64 | 114°C | 408.2 ± 30.0°C | 1.553 ± 0.06 g/cm³ |

| 4-Methyl-3-nitrobenzene-1-sulfonyl chloride | 616-83-1 | 235.64 | 30-34°C | 152-154°C (1 mmHg) | 1.528 ± 0.06 g/cm³ |

Propiedades

IUPAC Name |

3-methoxy-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-7-4-5(15(8,12)13)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZLTYVOXRKVCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261646-30-3 | |

| Record name | 3-methoxy-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods

Sulfonation of 3-Methoxynitrobenzene or Related Precursors

The initial step involves sulfonation of 3-methoxy-4-nitrobenzene or a closely related precursor to introduce the sulfonic acid group at the 1-position of the benzene ring. This is commonly achieved by treatment with chlorosulfonic acid or sulfur trioxide under controlled temperature conditions.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3).

- Conditions: Typically carried out at temperatures ranging from 0°C to 60°C to avoid decomposition or over-sulfonation.

- Outcome: Formation of 3-methoxy-4-nitrobenzene-1-sulfonic acid intermediate.

Conversion of Sulfonic Acid to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus trichloride (PCl3).

- Preferred reagent: Thionyl chloride (SOCl2) due to its efficiency and ease of removal of by-products.

- Reaction conditions: Heating under reflux (typically 60–80°C) for several hours (e.g., 3 hours) to ensure complete conversion.

- Post-treatment: Removal of excess reagents and purification by crystallization or filtration.

Industrial Synthetic Method Based on Patent CN101570501B

A detailed industrial method for the synthesis of the closely related compound 4-nitrobenzenesulfonyl chloride, which shares similar chemistry, is described in patent CN101570501B. This method can be adapted to 3-methoxy-4-nitrobenzene-1-sulfonyl chloride with appropriate modifications.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of sodium disulfide solution | Na2S and sulfur refluxed in ethanol for 1 hour | Formation of Na2S2 solution |

| 2 | Reaction with 4-nitrochlorobenzene | Na2S2 solution added dropwise to ethanolic 4-nitrochlorobenzene at 70–74°C, stirred 4 hours | Formation of disulfide intermediate |

| 3 | Chlorination of disulfide | Disulfide, dichloroethane, and aqueous NaCl heated to 55–60°C; chlorine gas passed in | Formation of sulfonyl chloride intermediate |

| 4 | Treatment with thionyl chloride and DMF | Reaction mixture cooled to 40°C, DMF added, then SOCl2 added dropwise, stirred 3 hours | Final conversion to 4-nitrobenzenesulfonyl chloride |

This method is characterized by:

- High yield (~97.7% for disulfide intermediate).

- Use of mild reaction temperatures.

- Safety and cost-effectiveness for industrial scale.

- Post-processing steps including washing, neutralization, and drying to obtain high-purity product.

While this patent specifically addresses 4-nitrobenzenesulfonyl chloride, the approach of forming a disulfide intermediate followed by chlorination and SOCl2 treatment is adaptable for this compound synthesis by starting from the corresponding methoxy-substituted aromatic precursor.

Preparation via Direct Sulfonation Using Chlorosulfonic Acid (Based on US Patent US5436370A)

For 3-nitrobenzenesulfonyl chloride, a closely related compound, the preparation involves direct sulfonation of 3-nitrobenzene with chlorosulfonic acid, followed by isolation of the sulfonyl chloride.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonation | 3-nitrobenzene reacted with chlorosulfonic acid at controlled temperature | Formation of 3-nitrobenzenesulfonic acid chloride intermediate |

| 2 | Isolation and purification | Reaction mixture quenched and purified | Crude 3-nitrobenzenesulfonyl chloride obtained |

This method is straightforward and involves:

- Use of chlorosulfonic acid as both sulfonating and chlorinating agent.

- Control of molar ratios and temperature to optimize yield and purity.

- Avoidance of multi-step intermediates.

For this compound, a similar approach can be used by sulfonating 3-methoxy-4-nitrobenzene with chlorosulfonic acid under carefully controlled conditions to prevent side reactions affecting the methoxy and nitro groups.

Comparative Analysis of Preparation Methods

| Feature | Multi-step Disulfide Method (Patent CN101570501B) | Direct Sulfonation with Chlorosulfonic Acid (Patent US5436370A) |

|---|---|---|

| Starting Material | 4-nitrochlorobenzene or substituted analogs | Nitrobenzene or methoxy-nitrobenzene derivatives |

| Number of Steps | Multiple (disulfide formation, chlorination, SOCl2 treatment) | Single-step sulfonation and chlorination |

| Reaction Time | Several hours per step (total ~8+ hours) | Few hours |

| Temperature Control | Moderate (30–75°C) | Requires strict temperature control (0–60°C) |

| Yield | High (up to 97%) | Moderate to high depending on conditions |

| Industrial Suitability | High, scalable | Moderate, requires careful handling of chlorosulfonic acid |

| Safety | Safer due to controlled chlorine addition | More hazardous due to corrosive chlorosulfonic acid |

Research Findings and Notes

- The multi-step method involving disulfide intermediates allows better control over chlorination and reduces over-chlorination or degradation of sensitive substituents like methoxy groups.

- Use of DMF as a catalyst in the SOCl2 step enhances the chlorination efficiency.

- Washing and neutralization steps are critical to remove acidic impurities and improve product purity.

- Temperature and molar ratios of reagents are key parameters influencing yield and quality.

- Direct sulfonation with chlorosulfonic acid is simpler but requires stringent control to avoid side reactions, especially when electron-donating groups such as methoxy are present.

Summary Table of Key Parameters for Preparation of this compound

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Sulfonation reagent | Chlorosulfonic acid or SO3 | Chlorosulfonic acid preferred for direct sulfonation |

| Reaction temperature (sulfonation) | 0–60°C | Avoid high temperatures to protect substituents |

| Chlorination reagent | Thionyl chloride (SOCl2) | Used in final step for sulfonyl chloride formation |

| Chlorination temperature | 30–80°C | Controlled reflux conditions |

| Reaction time (chlorination) | 3 hours typical | Ensures complete conversion |

| Solvent | Dichloroethane, ethanol, or no solvent (neat) | Depends on method |

| Catalyst | DMF (optional) | Enhances chlorination efficiency |

| Purification | Filtration, washing, drying under vacuum | Removes impurities and residual acids |

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.

Major Products Formed:

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Aminobenzene Derivatives: Formed from the reduction of the nitro group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that compounds containing the arylsulfonamide moiety, including derivatives of 3-methoxy-4-nitrobenzene-1-sulfonyl chloride, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported on the synthesis of TASIN analogs, which included this compound as a key intermediate. The structure-activity relationship (SAR) studies indicated that modifications at the para position can drastically affect the compound's efficacy against colon cancer cell lines. Specifically, electron-withdrawing groups like nitro at the para position were found to enhance activity compared to unsubstituted analogs .

Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as an inhibitor of specific enzymes relevant in cancer therapy. For example, it has been noted as a substrate for cytochrome P450 enzymes, particularly CYP2C19, which plays a role in drug metabolism. Its inhibitory effects on these enzymes can influence the pharmacokinetics of co-administered drugs .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse phase HPLC techniques. A study highlighted a method utilizing acetonitrile-water-phosphoric acid as the mobile phase for the separation of this compound from impurities. This method is scalable and suitable for preparative separation in pharmacokinetic studies .

Synthesis of Sulfonamides

This compound serves as a crucial intermediate in the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties. The synthesis typically involves nucleophilic substitution reactions where an amine reacts with this compound to form sulfonamides with varying biological activities .

Dye Manufacturing

The compound is also utilized in the dye industry as an intermediate for producing specific azo dyes and other colorants due to its sulfonyl chloride functional group, which facilitates further chemical modifications .

Table 1: Structure-Activity Relationship Studies

| Compound | Substituent | IC50 (µM) | Activity Description |

|---|---|---|---|

| TASIN-1 | None | 5 | Parent compound |

| TASIN-2 | -NO2 | 0.5 | Enhanced activity |

| TASIN-3 | -CO2Me | >40 | Loss of activity |

| TASIN-4 | -NH2 | >40 | Loss of activity |

Note: IC50 values indicate the concentration required to inhibit cell proliferation by 50% .

Table 2: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm |

| Application | Pharmacokinetics |

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack . This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved . The nitro group can also undergo reduction to form an amine group, which can participate in further chemical reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and stability are highly dependent on substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electrophilicity : The nitro group in this compound enhances the sulfonyl chloride's electrophilicity compared to methyl-substituted analogs (e.g., 4-methyl-3-nitrobenzenesulfonyl chloride) .

- Electronic Competition : In 3-fluoro-4-methoxy derivatives, the electron-withdrawing fluorine competes with the methoxy group, leading to altered reactivity compared to the target compound .

Actividad Biológica

3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (C7H6ClNO5S) is an organic compound known for its significant reactivity and utility in both organic synthesis and biological applications. The compound features a sulfonyl chloride group, which is highly electrophilic, allowing it to interact with various nucleophiles, including amino acids and other biomolecules. This interaction can lead to modifications that may alter the functionality of these biomolecules, making it a compound of interest in medicinal chemistry and biological research.

Molecular Characteristics:

- Molecular Formula: C7H6ClNO5S

- Molecular Weight: 251.64 g/mol

- CAS Number: 1261646-30-3

Synthesis Methods:

The synthesis of this compound typically involves:

- Nitration of 3-methoxybenzene to introduce the nitro group.

- Sulfonation to add the sulfonyl chloride group.

These reactions are often optimized for high yield and purity using advanced techniques such as continuous flow reactors .

The biological activity of this compound is primarily attributed to its sulfonyl chloride functionality, which acts as a potent electrophile. This property enables it to undergo nucleophilic substitution reactions with various biological macromolecules, modifying their structure and function. Such modifications can potentially influence biological pathways, making this compound relevant in drug discovery and development .

Biological Applications

Reactivity with Biomolecules:

The electrophilic nature of the sulfonyl chloride allows it to react with:

- Amino acids: Modifications can impact protein structure and function.

- Nucleic acids: Potential applications in gene therapy or molecular biology.

Research Findings:

Studies have shown that compounds similar to this compound exhibit varying degrees of biological activity. For instance, related sulfonamide derivatives have been evaluated for their antimicrobial properties, demonstrating that structural modifications can significantly affect their potency .

Case Studies

-

Inhibition Studies:

A study investigated the inhibition potential of sulfonamide derivatives against specific enzymes involved in cancer pathways. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting significant biological activity . -

Toxicity Assessments:

In vitro assays have been conducted to assess the cytotoxicity of this compound and its derivatives. Findings revealed low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Data Tables

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C7H6ClNO5S | Electrophilic sulfonyl chloride | Modifies proteins |

| 4-Nitrobenzenesulfonyl chloride | C6H5ClNO2S | Lacks methoxy group; simpler structure | Limited reactivity |

| 4-Methyl-3-nitrobenzene-1-sulfonyl chloride | C7H7ClNO5S | Methyl group increases steric hindrance | Reduced activity |

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-4-nitrobenzene-1-sulfonyl chloride, and how does the nitro group influence the reaction conditions?

The synthesis typically involves sequential functionalization of a benzene ring. First, sulfonation followed by nitration and methoxylation, or vice versa, depending on regioselectivity. The nitro group (electron-withdrawing) directs subsequent electrophilic substitutions to meta positions, while the methoxy group (electron-donating) directs ortho/para substitutions. Chlorination of the sulfonic acid intermediate using reagents like PCl₅ or SOCl₂ under anhydrous conditions is critical to avoid hydrolysis .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, nitro group deshielding adjacent protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₇H₅ClNO₅S expected at ~258.53 g/mol) .

- FT-IR : Peaks at ~1370 cm⁻¹ (asymmetric S=O stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .

Q. How should this compound be stored to prevent degradation?

Store under anhydrous conditions (argon or nitrogen atmosphere) at 2–8°C. Sulfonyl chlorides hydrolyze readily in moisture to sulfonic acids; use amber glass vials to minimize light-induced decomposition .

Advanced Research Questions

Q. How does the electronic interplay between methoxy and nitro substituents affect regioselectivity in further derivatization (e.g., nucleophilic substitutions)?

The nitro group deactivates the ring, making the sulfonyl chloride more electrophilic. However, the methoxy group at the meta position creates a steric and electronic environment favoring nucleophilic attack at the sulfonyl group rather than aromatic substitution. Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or sulfonic acid formation) during coupling reactions?

- Use aprotic solvents (e.g., THF, DCM) and molecular sieves to scavenge water.

- Activate the sulfonyl chloride with DMAP or pyridine to stabilize intermediates in amide/ester formation .

- Kinetic monitoring via in-situ IR or HPLC detects early hydrolysis, enabling rapid quenching .

Q. Are there contradictions in reported reactivity data for nitro-substituted sulfonyl chlorides, and how can they be resolved?

Discrepancies arise from solvent polarity and substituent positioning. For example, in polar solvents (DMF), the nitro group enhances electrophilicity of the sulfonyl chloride, accelerating reactions with amines. In nonpolar solvents (toluene), steric hindrance from the methoxy group may dominate, reducing yields. Systematic solvent screening and Hammett correlation studies clarify these effects .

Methodological Notes

- Synthesis Optimization : Replace traditional chlorination agents (PCl₅) with SOCl₂ for higher yields and reduced byproducts .

- Stability Testing : Accelerated aging studies (40°C/75% RH) quantify hydrolysis rates using HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.